molecular formula C15H19N3O B12229229 5-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-2-carbonitrile

5-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-2-carbonitrile

Cat. No.: B12229229
M. Wt: 257.33 g/mol
InChI Key: SQHVFVXZXXKQKG-UHFFFAOYSA-N
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Description

5-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-2-carbonitrile is a complex organic compound that features a unique structure combining an isoindoline and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an amine in the presence of a catalyst can lead to the formation of the desired isoindoline ring. The hydroxymethyl group can be introduced through subsequent functionalization steps, such as reduction or substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes.

Chemical Reactions Analysis

Types of Reactions

5-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

5-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of advanced materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The hydroxymethyl and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds with similar heterocyclic structures, such as indole-3-acetic acid, which is a plant hormone.

    Pyridine derivatives: Compounds like pyridine-2-carbonitrile, which share the pyridine ring structure.

Uniqueness

5-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-2-carbonitrile is unique due to its combination of an isoindoline and a pyridine ring, along with the presence of both hydroxymethyl and nitrile functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

5-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C15H19N3O/c16-7-13-4-5-14(8-17-13)18-9-12-3-1-2-6-15(12,10-18)11-19/h4-5,8,12,19H,1-3,6,9-11H2

InChI Key

SQHVFVXZXXKQKG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CN(CC2C1)C3=CN=C(C=C3)C#N)CO

Origin of Product

United States

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